molecular formula C4H5NO B1614461 2-Hydroxy-3-butenenitrile CAS No. 5809-59-6

2-Hydroxy-3-butenenitrile

Cat. No. B1614461
CAS RN: 5809-59-6
M. Wt: 83.09 g/mol
InChI Key: WKFMHXZXCCJSJK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-butenenitrile is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as Vinyl glyconitrile, Acrolein cyanohydrin, and 2-Hydroxybut-3-enenitrile .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-butenenitrile consists of 4 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 83.089 Da .


Physical And Chemical Properties Analysis

2-Hydroxy-3-butenenitrile has a density of 1.0±0.1 g/cm3, a boiling point of 195.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±6.0 kJ/mol and a flash point of 71.9±21.8 °C . The index of refraction is 1.449 .

Scientific Research Applications

Agricultural Biotechnology

Application Summary

2-Hydroxy-3-butenenitrile is investigated for its role in agricultural biotechnology, particularly in the detoxification of rapeseed meal (RSM) which is used as animal feed.

Methods of Application

A study described the use of a nitrilase enzyme, BnNIT2, from Brassica napus that converts nitriles derived from glucosinolates in RSM into non-toxic carboxylic acids and ammonia . This process involves the extraction of glucosinolates from RSM and their conversion into nitriles, followed by enzymatic degradation.

Results

The application of BnNIT2 resulted in the removal of approximately 80% of nitriles from transformed glucosinolates, significantly reducing the toxicity of RSM and making it safer for animal consumption .

This application highlights the potential of 2-Hydroxy-3-butenenitrile in enhancing the safety and nutritional value of animal feed, thereby contributing to sustainable agricultural practices. For further detailed information and specific experimental data, accessing the full research articles would be necessary.

Enzyme Engineering

Application Summary

2-Hydroxy-3-butenenitrile is used in enzyme engineering to study and improve the properties of nitrilases, which are enzymes that convert nitriles into carboxylic acids and ammonia.

Methods of Application

Researchers use mutagenesis techniques to create variants of nitrilases with altered substrate specificity or improved thermostability. For example, a mutant nitrilase with enhanced thermostability showed a 14.5% increase in residual activity at higher temperatures .

Results

Such engineered enzymes can be more effective and stable for industrial applications, including the biodegradation of nitriles in environmental and agricultural contexts.

Metabolic Engineering

Application Summary

This compound plays a role in metabolic engineering, particularly in the modification of glucosinolate (GSL) profiles in Brassica crops.

Methods of Application

Through genetic and metabolic engineering, the levels of certain GSLs can be increased or decreased. For instance, lines have been developed with reduced levels of 3-butenyl GSL and increased levels of 2-hydroxy-4-pentenyl GSL .

Safety And Hazards

2-Hydroxy-3-butenenitrile is classified as dangerous with the signal word "Danger" . It has hazard statements H301, H311, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

properties

IUPAC Name

2-hydroxybut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-2-4(6)3-5/h2,4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMHXZXCCJSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973673
Record name 2-Hydroxybut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-butenenitrile

CAS RN

5809-59-6
Record name 2-Hydroxy-3-butenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5809-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenenitrile, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-butenenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Rustler, A Chmura, RA Sheldon… - Studies in Mycology, 2008 - ingentaconnect.com
… The conversion of cyanopyridines, acrylonitrile and 2-hydroxy-3-butenenitrile was analysed … Acrylonitrile, 2-hydroxy-3-butenenitrile and their potential products were analysed by using …
Number of citations: 26 www.ingentaconnect.com
S Brunner, E Eppinger, S Fischer, J Gröning… - World Journal of …, 2018 - Springer
… Subsequently, the turn-over of 2-hydroxy-3-butenenitrile was analysed under conditions … 2-hydroxy-3-butenenitrile at pH 6 and 6 C. The resting cells converted 2-hydroxy-3-butenenitrile …
Number of citations: 18 link.springer.com
C Moberg, E Wingstrand, S Lundgren… - Abstracts of Papers of …, 2008 - diva-portal.org
… By this procedure, (S)-O-acetyl 2-hydroxy-3-butenenitrile was prepd. from acrolein and acetyl cyanide in 67% yield and 73% ee. This product can be used as an intermediate in the …
Number of citations: 0 www.diva-portal.org
A Chmura, GM van der Kraan, F Kielar… - Advanced Synthesis …, 2006 - Wiley Online Library
… Retention times of 2-hydroxy-3-butenenitrile: 2.2 min (R), 2.8 min (S). Cinnamic aldehyde (1c): The hydrocyanation experiments of 1c were carried out as described in the general …
Number of citations: 59 onlinelibrary.wiley.com
T Frisch, N Agerbirk, S Davis, D Cipollini… - Journal of Chemical …, 2014 - Springer
… as trace amounts of 2-hydroxy-3-butenenitrile. Hence, the biosynthetic route to petiolatamide may proceed from 3-butenenitrile via 2-hydroxy-3-butenenitrile and subsequent nitrilase-…
Number of citations: 31 link.springer.com
CJ Peterson, R Tsao, AL Eggler, JR Coats - Molecules, 2000 - mdpi.com
… Three compounds were monoterpenoid esters of a potent synthetic cyanohydrin, 1-cyano-1-hydroxy-2-propene (1; synonyms: CHP, 2-hydroxy-3-butenenitrile, acrolein cyanohydrin). …
Number of citations: 58 www.mdpi.com
M Hayashi, Y Miyamoto, T Inoue… - The Journal of Organic …, 1993 - ACS Publications
A variety of aldehydes (aromatic, heteroaromatic,,/3-unsaturated, and nonconjugate aliphatic aldehydes) has been trimethylsilylcyanated in highly enantiomeric excess (ee) with a …
Number of citations: 252 pubs.acs.org
PJ Gerrits, J Marcus, L Birikaki, A van der Gen - Tetrahedron: Asymmetry, 2001 - Elsevier
… (R)-2-Hydroxy-3-butenenitrile 2a: To a cooled double walled reaction vessel at 1C, R-PaHNL (100 mg) was added to citrate buffer (0.1 M, pH 5.0, 6 mL). Meanwhile NaCN (20 g, 0.41 …
Number of citations: 23 www.sciencedirect.com
JP Dulcere, M Tawil, M Santelli - The Journal of Organic …, 1990 - ACS Publications
… as follows: 2hydroxy-3-butenenitrile (11a), 61%; 2-hydroxy-2-methyl-3-butenenitrile (lib), 50%; 2-hydroxy-3-methyl-3-butenenitrile (11c), 88%; 2-hydroxy-3-pentenenitrile (lid), 92%; 2-…
Number of citations: 33 pubs.acs.org
RM Jacobson, GP Lahm, JW Clader - The Journal of Organic …, 1980 - ACS Publications
The trimethylsilyl-(2) and ethoxyethyl-(4) protected cyanohydrins of,/3-unsaturated aldehydes are utilized as three-carbon annelation reagents. Metalated reagent 2 displays exclusive a …
Number of citations: 94 pubs.acs.org

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